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molecular formula C9H9FN2O2 B8527389 8-Fluoro-6-nitro-1,2,3,4-tetrahydroquinoline

8-Fluoro-6-nitro-1,2,3,4-tetrahydroquinoline

Cat. No. B8527389
M. Wt: 196.18 g/mol
InChI Key: PAVUSVAGRKGNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173813B2

Procedure details

8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one (5.9 g, 28.1 mmol) was stirred in borane-THF complex, 1M in THF (140 ml, 140 mmol). The solution was heated to 60° C. and stirred overnight. The mixture was then cooled in an ice bath and quenched via addition of methanol (30 mL). The quenched solution was concentrated, then dissolved in methanol and refluxed for 1 h. The solution was then concentrated onto silica gel and chromatographed using 5-30% ethyl acetate in hexanes to give the desired 8-fluoro-6-nitro-1,2,3,4-tetrahydroquinoline (4.34 g, 22.12 mmol, 79% yield). 1H NMR (DMSO-d6) δ 7.77-7.71 (m, 1H), 7.73 (m, 1H), 7.31 (brs, 1H), 3.35-3.28 (m, 2H), 2.77 (t, J=6.2 Hz, 2H), 1.85-1.77 (m, 2H).
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:13]([O-:15])=[O:14])[CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=O)[CH2:8][CH2:7]2.C1COCC1>>[F:1][C:2]1[CH:3]=[C:4]([N+:13]([O-:15])=[O:14])[CH:5]=[C:6]2[C:11]=1[NH:10][CH2:9][CH2:8][CH2:7]2

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
FC=1C=C(C=C2CCC(NC12)=O)[N+](=O)[O-]
Step Two
Name
Quantity
140 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched via addition of methanol (30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The quenched solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=C2CCCNC12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.12 mmol
AMOUNT: MASS 4.34 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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